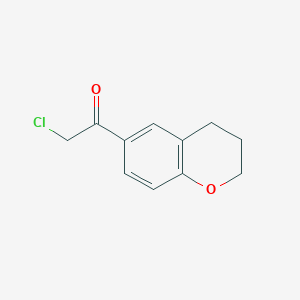
2-氯-1-色满-6-基乙酮
描述
科学研究应用
2-Chloro-1-chroman-6-yl-ethanone has several scientific research applications, including:
作用机制
Mode of Action
It is known that similar compounds participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom to form a cationic intermediate . This could potentially be a key step in the interaction of 2-Chloro-1-chroman-6-yl-ethanone with its targets .
Biochemical Pathways
It is possible that this compound could influence pathways involving electrophilic aromatic substitution, given its structural similarities to other compounds that undergo these reactions .
Pharmacokinetics
The impact of these properties on the bioavailability of 2-Chloro-1-chroman-6-yl-ethanone is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 2-chloro-1-chroman-6-yl-ethanone is currently unavailable .
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Chloro-1-chroman-6-yl-ethanone involves the reaction of 3,4-dihydro-2H-1-benzopyran with 2-chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in dichloromethane at 0°C .
Industrial Production Methods
While specific industrial production methods for 2-Chloro-1-chroman-6-yl-ethanone are not widely documented, the synthesis generally follows similar organic chemistry principles involving chlorination and acetylation reactions under controlled conditions .
化学反应分析
Types of Reactions
2-Chloro-1-chroman-6-yl-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chroman derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-chroman-4-yl-ethanone
- 2-Chloro-1-chroman-8-yl-ethanone
- 2-Chloro-1-chroman-2-yl-ethanone
Uniqueness
2-Chloro-1-chroman-6-yl-ethanone is unique due to its specific substitution pattern on the chroman ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications and chemical synthesis .
属性
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIACXUZFZHMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2511261.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
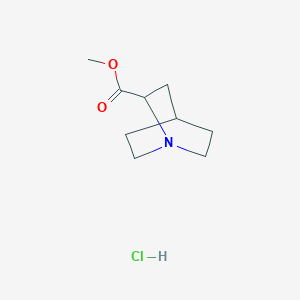
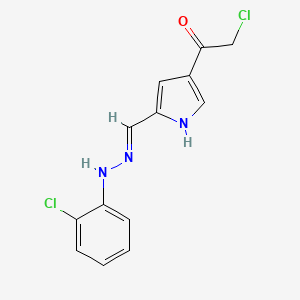
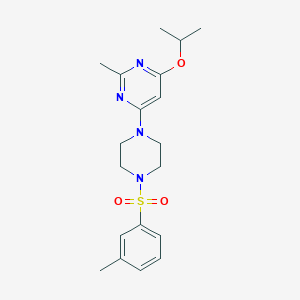
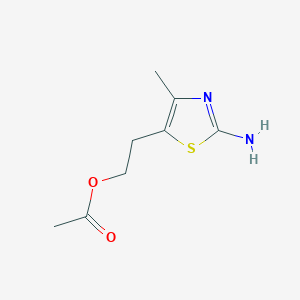
![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)
![1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2511273.png)

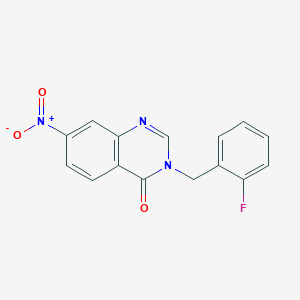
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2511279.png)
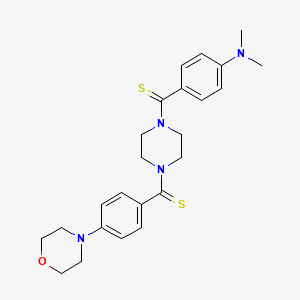
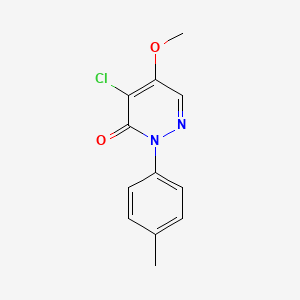
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2511284.png)
